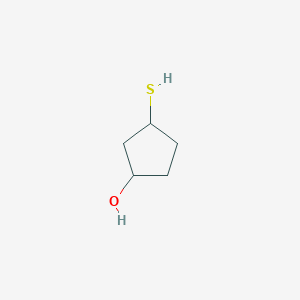

3-Sulfanylcyclopentan-1-ol

Beschreibung

3-Sulfanylcyclopentan-1-ol is a cyclopentanol derivative featuring a sulfanyl (-S-) group at the third carbon position. This article compares 3-Sulfanylcyclopentan-1-ol with related cyclopentanol and sulfanyl-containing compounds, leveraging available research and regulatory guidelines.

Eigenschaften

IUPAC Name |

3-sulfanylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMQVPJAJLBKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of 3-Sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Sulfanylcyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.

Reduction: The hydroxyl group can be reduced to form a cyclopentane derivative.

Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed:

Oxidation: Cyclopentane sulfonic acid or disulfide derivatives.

Reduction: Cyclopentane derivatives.

Substitution: Halogenated cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Sulfanylcyclopentan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Sulfanylcyclopentan-1-ol involves its functional groups:

Thiol Group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.

Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Cyclopentanol Derivatives

Functional Group Variations

Key structural differences among analogs lie in substituents and functional groups:

- 3-Sulfanylhexan-1-ol (C₆H₁₄OS): Features a linear hexanol chain with a sulfanyl group at C3. Its thiol (-SH) precursor contributes to wine aroma, highlighting its role in flavor chemistry .

- 3-(Ethylsulfanyl)-N-methylcyclopentan-1-amine (C₈H₁₇NS): Replaces the hydroxyl (-OH) group with an amine (-NHCH₃) and incorporates an ethylsulfanyl moiety.

- (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclopentan-1-ol (C₁₀H₁₄O₂S): Includes a furan ring attached via sulfanyl, introducing aromaticity and stereochemical complexity .

- 1-Methylcyclopentanol (C₆H₁₂O): A simpler analog with a methyl group at C1, lacking sulfur, which reduces reactivity and toxicity risks .

Molecular Weight and Physical Properties

Reactivity and Stability Profiles

- Sulfanyl vs. Thiol Groups : 3-Sulfanylhexan-1-ol’s thiol precursor is highly reactive, forming disulfides, whereas sulfanyl groups (e.g., in 3-Sulfanylcyclopentan-1-ol) are more stable thioethers .

- Amine vs. Alcohol : The amine in 3-(ethylsulfanyl)-N-methylcyclopentan-1-amine confers basicity, unlike the neutral alcohol group, affecting solubility and interaction with biological targets .

Biologische Aktivität

3-Sulfanylcyclopentan-1-ol, a sulfur-containing organic compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

3-Sulfanylcyclopentan-1-ol is characterized by the presence of a cyclopentane ring with a sulfanyl (thiol) group attached. This structure contributes to its reactivity and biological interactions. The compound is known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

The biological activity of 3-sulfanylcyclopentan-1-ol can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in the compound can donate electrons, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Interaction : The compound can interact with various receptors, modulating signaling pathways that influence cell growth and apoptosis.

Antimicrobial Properties

Research indicates that 3-sulfanylcyclopentan-1-ol exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.25 mg/mL |

Anticancer Activity

In vitro studies have demonstrated that 3-sulfanylcyclopentan-1-ol has potential anticancer effects, particularly in inhibiting the proliferation of cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 20 µM |

| A549 (Lung Cancer) | 18 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-sulfanylcyclopentan-1-ol involved testing against various bacterial strains isolated from clinical samples. The results indicated a promising antibacterial effect, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In another investigation focusing on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of 3-sulfanylcyclopentan-1-ol. The findings revealed significant reductions in cell viability, with detailed analysis indicating that the compound induced apoptosis in a dose-dependent manner.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-sulfanylcyclopentan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Route 1 : Cyclopentene derivatives can react with thiolating agents (e.g., thiourea or H₂S) under basic conditions (e.g., NaOH) to introduce the sulfanyl group. Key parameters include temperature (60–80°C) and solvent choice (e.g., THF or DMF) .

- Route 2 : Nucleophilic substitution of halogenated cyclopentanols (e.g., 3-bromo-cyclopentan-1-ol) with thiols. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

- Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yields typically range from 45–70% depending on steric hindrance .

Q. Which spectroscopic techniques are critical for characterizing 3-sulfanylcyclopentan-1-ol, and what key data should be reported?

- Methodology :

- ¹H/¹³C NMR : Confirm hydroxyl (-OH, δ ~1.5–2.5 ppm) and sulfanyl (-SH, δ ~1.3–1.7 ppm) protons. Cyclopentane ring carbons appear at δ 25–35 ppm .

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches. Absence of carbonyl peaks (e.g., ~1700 cm⁻¹) confirms reduction of ketone intermediates .

- Mass Spectrometry : Report molecular ion [M+H]⁺ (exact mass: 132.14 g/mol) and fragmentation patterns to validate structure .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-sulfanylcyclopentan-1-ol in substitution and oxidation reactions?

- Methodology :

- Substitution Reactions : Use DFT calculations (e.g., Gaussian 09) to model transition states. Experimentally, compare reaction rates with varying nucleophiles (e.g., Grignard reagents vs. amines) in polar aprotic solvents. Steric hindrance at C3 slows substitution .

- Oxidation : Test oxidizing agents (e.g., KMnO₄, PCC). The sulfanyl group reduces oxidation efficiency of the hydroxyl group; selective protection (e.g., TBSCl for -OH) may be required .

Q. What strategies are effective for resolving contradictions in reported biological activity data for 3-sulfanylcyclopentan-1-ol derivatives?

- Methodology :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. Address batch-to-batch variability in compound purity via HPLC validation .

- Meta-Analysis : Compare data across PubChem, ChEMBL, and in-house databases. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, serum concentration) .

Q. How can computational modeling predict the interactions of 3-sulfanylcyclopentan-1-ol with enzymatic targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- Pharmacophore Mapping : Identify critical functional groups (e.g., -OH, -SH) for hydrogen bonding and hydrophobic interactions using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.